molecular formula C21H20O3 B303391 2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one

2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one

Cat. No. B303391
M. Wt: 320.4 g/mol
InChI Key: FTBOVBZGJZJXMK-BJQOMGFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one, commonly known as TDDO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. TDDO belongs to the class of spiroketals, which are characterized by a spirocyclic framework containing a ketal group. TDDO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of TDDO is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway plays a critical role in regulating the expression of genes involved in antioxidant defense, detoxification, and inflammation. TDDO has been found to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects
TDDO has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease, including sepsis, arthritis, and diabetes. TDDO has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, TDDO has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using TDDO in lab experiments is its high purity and stability. TDDO can be synthesized in large quantities with excellent purity, making it ideal for use in in vitro and in vivo studies. However, one of the limitations of using TDDO is its low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on TDDO. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. TDDO has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential in this area. Another area of interest is its potential use in the treatment of cancer. TDDO has been found to inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in human patients. Finally, there is interest in exploring the potential use of TDDO as an antioxidant and anti-inflammatory agent in the prevention and treatment of various chronic diseases.

Synthesis Methods

The synthesis of TDDO involves the condensation of 2,3-dimethyl-2-butene-1,4-diol with diphenylacetaldehyde, followed by cyclization with para-toluenesulfonic acid. The resulting spiroketal is then oxidized with m-chloroperoxybenzoic acid to yield TDDO. This synthesis method has been optimized to provide high yields of TDDO with excellent purity.

Scientific Research Applications

TDDO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. TDDO has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, TDDO has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

Product Name

2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

(6S)-1,2,6-trimethyl-7,7-diphenyl-5,8-dioxaspiro[3.4]oct-1-en-3-one

InChI

InChI=1S/C21H20O3/c1-14-15(2)21(19(14)22)23-16(3)20(24-21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,1-3H3/t16-,21?/m0/s1

InChI Key

FTBOVBZGJZJXMK-BJQOMGFOSA-N

Isomeric SMILES

C[C@H]1C(OC2(O1)C(=C(C2=O)C)C)(C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1C(OC2(O1)C(=C(C2=O)C)C)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1C(OC2(O1)C(=C(C2=O)C)C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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